Inocoterone acetate
Overview
Description
Inocoterone acetate is a nonsteroidal antiandrogen compound developed for topical administration to treat acne. It is the acetate ester of inocoterone, which is less potent in comparison. This compound binds to androgen receptors and exhibits weak partial agonist activity, similar to steroidal antiandrogens like cyproterone acetate .
Preparation Methods
The synthesis of inocoterone acetate involves several steps, starting from the base compound inocoterone. The preparation typically includes the following steps:
Chemical Reactions Analysis
Inocoterone acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield inocoterone.
Oxidation and Reduction:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Inocoterone acetate has been primarily investigated for its potential use in treating acne. Clinical trials have shown that it can reduce the number of inflammatory acne lesions, although its efficacy is modest compared to other treatments like benzoyl peroxide or antibiotics . The compound has also been studied for its antiandrogenic activity in animal models .
Mechanism of Action
Inocoterone acetate exerts its effects by binding to androgen receptors and acting as a weak partial agonist. This means that it can partially activate the receptor while also blocking the binding of more potent androgens. This mechanism is similar to that of steroidal antiandrogens like cyproterone acetate . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics and the regulation of sebaceous gland activity .
Comparison with Similar Compounds
Inocoterone acetate is similar to other nonsteroidal antiandrogens, such as:
Cyproterone acetate: A steroidal antiandrogen with stronger antiandrogenic activity.
Spironolactone: Another antiandrogen used for treating acne and hirsutism.
Flutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.
Compared to these compounds, this compound is unique in its weak partial agonist activity and its specific application for topical treatment of acne .
Properties
CAS No. |
83646-86-0 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate |
InChI |
InChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1 |
InChI Key |
JDLUQDYTLSPFGS-FZCLSBEQSA-N |
Isomeric SMILES |
CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3OC(=O)C)C |
SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C |
Canonical SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one inocoterone acetate RU 38882 RU 882 RU-38882 RU882 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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